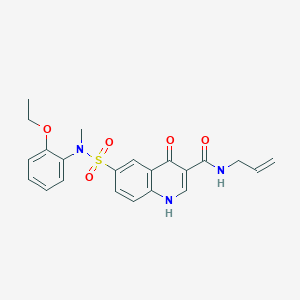
Sulfonamide-01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamide-01 is a member of the sulfonamide class of compounds, which are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds have been widely used in medicinal chemistry due to their broad-spectrum antibacterial properties. Sulfonamides were among the first antibiotics to be used systematically and have played a crucial role in the development of modern chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfonamide-01 can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For example, the reaction of a sulfonyl chloride (RSO₂Cl) with a primary or secondary amine (R’NH₂) in the presence of a base such as pyridine yields the corresponding sulfonamide (RSO₂NR’₂) and hydrochloric acid (HCl) as a byproduct .
Another method involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), followed by reaction with amines to form sulfonamides .
Industrial Production Methods
In industrial settings, sulfonamides are typically produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonamide-01 undergoes various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can yield amines and other derivatives.
Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with sulfonamides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sulfonamides typically yields sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Sulfonamide-01 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Employed as an antibacterial agent to treat infections.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
Sulfonamide-01 exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division . This results in the bacteriostatic effect, where bacterial growth is halted.
Comparación Con Compuestos Similares
Sulfonamide-01 can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfamethazine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example:
Sulfamethoxazole: Often used in combination with trimethoprim for treating urinary tract infections.
Sulfadiazine: Commonly used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Primarily used in veterinary medicine to treat infections in livestock.
Propiedades
Fórmula molecular |
C22H23N3O5S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
6-[(2-ethoxyphenyl)-methylsulfamoyl]-4-oxo-N-prop-2-enyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-4-12-23-22(27)17-14-24-18-11-10-15(13-16(18)21(17)26)31(28,29)25(3)19-8-6-7-9-20(19)30-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,23,27)(H,24,26) |
Clave InChI |
IVIJZILSKWHMIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)
![(1R,3R,11S,14S)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10773143.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)

![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
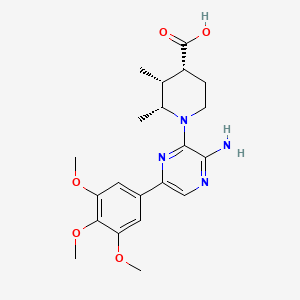
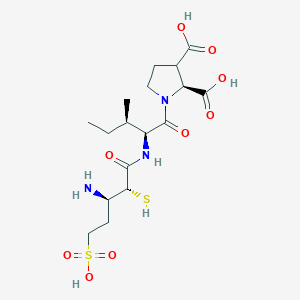
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
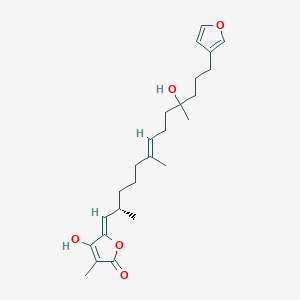
![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
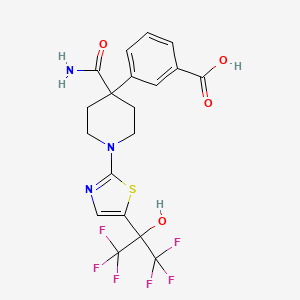
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)